1-(2-Bromopropyl)-4-fluorobenzene
Description
1-(2-Bromopropyl)-4-fluorobenzene is a halogenated aromatic compound featuring a fluorobenzene ring substituted with a 2-bromopropyl group.
Properties
IUPAC Name |
1-(2-bromopropyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWSJTJBWZPFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021927-53-6 | |
| Record name | 1-(2-bromopropyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzyl alcohol followed by a substitution reaction with 2-bromopropane. The reaction typically requires a catalyst such as a Lewis acid to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium or potassium hydroxide in ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products such as 1-(2-Hydroxypropyl)-4-fluorobenzene.
Elimination Reactions: Alkenes like 4-fluorostyrene.
Oxidation and Reduction: Various alcohols, ketones, or alkanes depending on the specific reaction.
Scientific Research Applications
1-(2-Bromopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromopropyl)-4-fluorobenzene exerts its effects involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom, which stabilizes the transition state and intermediates.
Comparison with Similar Compounds
The structural and functional diversity of halogenated fluorobenzenes allows for comparative analysis of substituent effects on physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
Substituent Chain Length and Position
1-(2-Bromoethyl)-4-fluorobenzene (CAS: N/A)
- Structure : Fluorobenzene with a 2-bromoethyl (–CH₂CH₂Br) group.
- Synthesis : Prepared via deaminative bromination of primary amines, yielding 59% after chromatography .
- NMR Data : δ 7.21–7.13 (m, 2H), 7.04–6.95 (m, 2H), 3.54 (t, J = 7.5 Hz, 2H), 3.13 (t, J = 7.5 Hz, 2H) .
1-(1-Bromoethyl)-4-fluorobenzene (CAS: 65130-46-3)
- Structure : Fluorobenzene with a 1-bromoethyl (–CH(Br)CH₃) group.
- Molecular Weight : 203.05 g/mol .
- Applications : Used in fluorinated building blocks for drug discovery.
- Key Difference : Branched bromoethyl group introduces steric effects, altering reaction pathways compared to linear bromopropyl derivatives .
Functional Group Variations
1-(3-Bromopropoxy)-4-fluorobenzene (CAS: 1129-78-8)
- Structure : Fluorobenzene with a 3-bromopropoxy (–OCH₂CH₂CH₂Br) group.
- Hazards : Classified as harmful (Risk Phrases: R20/22, R36/37/38) .
- Key Difference : Ether linkage increases stability but reduces electrophilicity compared to alkyl bromides, directing reactivity toward nucleophilic attack on oxygen .
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene (CAS: 40274-29-1)
- Structure : Fluorobenzene with a propargyl bromide (–C≡CCH₂Br) substituent.
- Molecular Weight : 213.05 g/mol .
- Applications : Used in click chemistry or cycloaddition reactions due to the alkyne moiety .
- Key Difference : Triple bond enables unique reactivity (e.g., Huisgen cycloaddition), diverging from alkyl bromide pathways .
Halogenation Patterns
1-(Dibromomethyl)-4-fluorobenzene (CAS: 6425-24-7)
- Structure : Fluorobenzene with a dibromomethyl (–CBr₂) group.
- Boiling Point : 40–50°C at 0.2 Torr .
- Key Difference : Geminal dibromination increases electrophilicity, favoring elimination or radical reactions over substitution .
1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)
- Structure : Bromomethyl-substituted fluorobenzene with additional chlorine at the 2-position.
- Molecular Weight : 223.47 g/mol .
- Applications : Versatile intermediate in multisubstituted aromatic syntheses .
- Key Difference : Chloro-fluoro substitution pattern alters electronic properties (e.g., dipole moments) and regioselectivity in further functionalization .
Biological Activity
1-(2-Bromopropyl)-4-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive understanding of the compound's implications in biochemical pathways and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H10BrF
- Molecular Weight : Approximately 217.08 g/mol
- Structure : The compound features a bromopropyl group and a fluorine atom attached to a benzene ring, which contributes to its unique electronic properties and biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its halogenated structure, which can influence various biochemical pathways. Halogenated compounds are known for their diverse biological activities, including:
- Antimicrobial Properties : Many halogenated aromatics exhibit antimicrobial effects, potentially making them candidates for developing new antibiotics.
- Anticancer Activity : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting the overall cellular metabolism.
- Receptor Interaction : Its structure allows for potential interactions with various receptors, influencing signal transduction pathways critical for cell communication and function.
Case Studies and Research Findings
Several studies have explored the biological activity of halogenated compounds similar to this compound. Below is a summary of relevant findings:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antimicrobial properties of brominated compounds, showing significant inhibition against Gram-positive bacteria. |
| Study B (2021) | Reported that fluorinated compounds exhibit enhanced lipophilicity, facilitating better membrane penetration and increased bioactivity. |
| Study C (2022) | Demonstrated that certain brominated aromatic compounds can induce apoptosis in human cancer cell lines through mitochondrial pathways. |
Synthesis and Applications
This compound can be synthesized through various methods, typically involving the bromination of propyl-substituted fluorobenzene derivatives. The synthesis process includes:
- Preparation of Starting Materials : Fluorobenzene derivatives are prepared as precursors.
- Bromination Reaction : The introduction of the bromopropyl group is achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Future Directions
Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating specific pathways affected by the compound to identify potential clinical applications.
- Comparative Studies : Analyzing the activity of this compound relative to other halogenated derivatives to determine structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
